molecular formula C15H21N5O4S2 B2418472 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane CAS No. 1904145-50-1

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane

Cat. No. B2418472
CAS RN: 1904145-50-1
M. Wt: 399.48
InChI Key: VXHBNTBSGYXDFS-UHFFFAOYSA-N
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Description

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H21N5O4S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Polarographic Studies

A polarographic study involving alkyl imidazolyl sulfoxides and sulfides, closely related to the chemical structure of interest, demonstrated the irreversible reduction of these compounds in aqueous ethanol, leading to the formation of pyridine and thiol derivatives. This reduction process involves the cleavage of a C-S bond and varies predictably with the electron density at the sulfur atom. The study's insights into the acid-base properties and adsorptivity effects contribute to understanding the electrochemical behavior of similar sulfonyl compounds (Johansson & Wendsjö, 1983).

Synthesis of Sulfonylated Heterocycles

Efficient synthesis methods for sulfonylated furan or imidazo[1,2-a]pyridine derivatives have been developed through a metal-free three-component, domino reaction. This strategy is notable for its functional group tolerance and efficiency, providing a pathway for creating complex molecules with potential applications in pharmaceuticals and materials science (Cui et al., 2018).

Metal-Free C-C Bond Formation

A novel metal-free synthesis approach for 3,3'-bisimidazopyridinylmethanes has been reported, showcasing the intermolecular oxidative C(sp(2))-H bond functionalization of imidazo[1,2-a]pyridines. This methodology extends to various imidazo heterocycles, illustrating the versatility and efficiency of metal-free reactions in constructing complex molecular architectures (Patel et al., 2016).

Synthesis of Sulfonyl Azides

The development and application of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, have been pivotal in converting primary amines into azides and activated methylene substrates into diazo compounds. These reagents, characterized by their stability and efficiency, play a crucial role in synthetic chemistry, particularly in the synthesis of azide and diazo functionalized compounds (Goddard-Borger & Stick, 2007).

Multicomponent Reactions for Heterocycle Synthesis

Utilizing Ugi multicomponent reactions followed by intramolecular nucleophilic substitution has facilitated the synthesis of complex diazepane and benzo-fused diazepanone systems. This approach exemplifies the power of multicomponent reactions in constructing diverse and biologically relevant molecular scaffolds efficiently (Banfi et al., 2007).

properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-pyridin-3-ylsulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S2/c1-13-17-15(12-18(13)2)26(23,24)20-8-4-7-19(9-10-20)25(21,22)14-5-3-6-16-11-14/h3,5-6,11-12H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHBNTBSGYXDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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